N-(2-{[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide
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Overview
Description
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound featuring a pyridine ring, an oxadiazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the oxadiazole intermediate.
Coupling with Pyridine-3-Carboxamide: The final step involves coupling the oxadiazole intermediate with pyridine-3-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of high-energy materials and sensors.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Protein-Ligand Interactions: It forms stable complexes with proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Carboxamides: Compounds with a pyridine ring and carboxamide group also show comparable chemical reactivity and applications.
Uniqueness
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C17H21N5O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H21N5O3/c23-15(13-7-4-8-18-11-13)19-9-10-20-16(24)17-21-14(22-25-17)12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,19,23)(H,20,24) |
InChI Key |
DMMFBZPKJLHSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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